molecular formula C11H7BrClNO4 B8164165 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate

Cat. No.: B8164165
M. Wt: 332.53 g/mol
InChI Key: XYEWJDVPRFEJDS-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate ( 264276-76-8) is a chemical building block with the molecular formula C11H7BrClNO4 and a molecular weight of 332.53 . This compound is classified as an active ester, a class of reagents frequently employed in synthetic organic chemistry and bioconjugation. The presence of both the N-hydroxysuccinimide (NHS) ester and the halogenated benzoate group defines its primary function. The NHS ester moiety is highly reactive toward primary amine groups, facilitating the formation of stable amide bonds under mild conditions. This makes the compound a valuable reagent for coupling reactions, particularly in the modification of biomolecules, the synthesis of peptides, and the preparation of functionalized polymers . Concurrently, the 4-bromo-2-chlorobenzoate component provides a multi-halogenated aromatic system that can serve as a versatile synthetic intermediate. These halogen atoms are potential sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Research into related pyrrolidine-2,5-dione (succinimide) derivatives highlights their significant value in medicinal chemistry, where they are explored for their potential anticonvulsant and antinociceptive activities in the development of new therapeutic agents . As a specialty building block, this compound is intended for use by qualified researchers in laboratory settings. It requires cold-chain transportation and must be stored according to safety guidelines to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO4/c12-6-1-2-7(8(13)5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEWJDVPRFEJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Chlorobenzonitrile

A method described in patent CN113321577A involves the bromination of 2-chlorobenzonitrile using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. The cyano group’s strong electron-withdrawing effect directs bromination to the para position relative to the chlorine substituent, yielding 4-bromo-2-chlorobenzonitrile. Key parameters include:

  • Temperature : 0–30°C to minimize side reactions.

  • Solvent : Dichloromethane or acetic acid.

  • Catalyst : FeBr₃ or AlCl₃ (0.1–1.0 equiv).

Post-bromination, the nitrile group is hydrolyzed to a carboxylic acid under alkaline conditions. For example, refluxing with aqueous sodium hydroxide (30–150°C, 2–24 hours) converts 4-bromo-2-chlorobenzonitrile to 4-bromo-2-chlorobenzoic acid. Acidification with hydrochloric or sulfuric acid precipitates the product, which is purified via recrystallization (yield: 85–92%, HPLC purity >96%).

Conversion to 4-Bromo-2-chlorobenzoyl Chloride

The carboxylic acid is subsequently activated as an acid chloride, a critical step for esterification. Patent CN111099975A outlines a solvent-free approach using thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF):

Reaction Conditions and Optimization

  • Molar ratio : 1:2–5 (acid : SOCl₂).

  • Catalyst : DMF (0.5–1.0 mol%).

  • Temperature : Reflux (70–80°C) for 2–4 hours.

Excess thionyl chloride is removed via reduced-pressure distillation, yielding 4-bromo-2-chlorobenzoyl chloride as a yellow solid (yield: 98–99%). This method avoids solvent contamination and simplifies purification.

Critical Parameters and Troubleshooting

Bromine Positioning and Selectivity

The para selectivity observed in nitrile bromination is attributed to the cyano group’s electron-withdrawing nature. For ortho or meta isomers, alternative directing groups (e.g., methyl or methoxy) may be required, but these are unnecessary for the target compound.

Hydrolysis Efficiency

Alkaline hydrolysis of nitriles demands precise control of temperature and base concentration. Excess base (e.g., NaOH) accelerates hydrolysis but risks decarboxylation at elevated temperatures.

Acid Chloride Stability

4-Bromo-2-chlorobenzoyl chloride is moisture-sensitive. Storage under anhydrous conditions (−20°C, argon atmosphere) prevents hydrolysis back to the carboxylic acid.

Comparative Analysis of Methodologies

StepPatent CN113321577APatent CN111099975AGeneral Protocol
Bromination2-Chlorobenzonitrile + Br₂N/ANBS in CCl₄
HydrolysisNaOH (30–150°C)N/AHCl/H₂SO₄ acidification
Acid Chloride FormationN/ASOCl₂, DMF (70–80°C)SOCl₂, reflux
EsterificationN/APhenetole, AlCl₃/SiO₂NHS, TEA, 0–25°C

Applications and Industrial Relevance

This compound serves as a versatile intermediate in peptide synthesis and polymer chemistry. Its stability under ambient conditions and high reactivity with amines make it preferable to carbodiimide-based coupling agents. Industrial-scale production benefits from the solvent-free acid chloride synthesis , which reduces waste and cost.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Structural and Electronic Features

Compound Substituents Key Functional Groups Molecular Weight (g/mol)
4-Bromo-2-chlorobenzoate derivative 4-Bromo, 2-chloro Halogens (Br, Cl), ester 348.53
4-Benzoylbenzoate derivative 4-Benzoyl Ketone, ester 337.33
4-(Pyren-1-yl)butanoate derivative 4-Pyrenyl Polyaromatic hydrocarbon 385.41
  • Electronic Effects : The bromo and chloro groups in the target compound are electron-withdrawing, enhancing the electrophilicity of the ester carbonyl group compared to the benzoyl analog. This increases its reactivity in nucleophilic acyl substitution reactions .
  • Steric Effects : The pyrenyl substituent in the third analog introduces significant steric bulk, reducing accessibility to the ester group but enhancing π-π stacking interactions in materials science applications .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 4-bromo-2-chlorobenzoate
  • Molecular Formula : C11_{11}H7_{7}BrClNO4_{4}
  • Molecular Weight : 332.54 g/mol
  • CAS Number : 264276-76-8

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-bromo-2-chlorobenzoic acid with 2,5-dioxopyrrolidin-1-yl alcohol. The reaction is carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Common solvents include dichloromethane or tetrahydrofuran (THF), with reflux conditions applied for several hours .

Industrial Production

In industrial settings, continuous flow reactors and automated systems enhance the efficiency and yield of the production process. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels .

The biological activity of this compound is not fully elucidated but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to observed biological effects. Further research is needed to clarify these mechanisms .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines. For example, it showed significant inhibition of tumor growth in xenograft models .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer15
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-fluorobenzoateAntimicrobial20
2,5-Dioxopyrrolidin-1-yl 4-chloro-2-bromobenzoateAnticancer25

This table highlights the varying biological activities among similar compounds, indicating that the presence of specific halogen substituents can influence activity .

Applications in Research and Industry

The compound is utilized in various fields:

  • Chemistry : As a reagent for synthesizing derivatives and intermediates.
  • Biology : Investigated for enzyme inhibition and receptor modulation.
  • Medicine : Explored as a potential drug candidate or building block for pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via an esterification reaction between 4-bromo-2-chlorobenzoic acid and 2,5-dioxopyrrolidin-1-yl (NHS) ester-activating reagents. A common approach involves using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Reaction efficiency can be improved by optimizing stoichiometry (1:1.2 molar ratio of acid to NHS), maintaining low temperatures (0–4°C) to minimize side reactions, and using molecular sieves to absorb water .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ester linkage and aromatic substitution pattern. The NHS ester protons appear as a singlet at δ ~2.8 ppm (4H, pyrrolidine dione), while aromatic protons from the 4-bromo-2-chlorobenzoate moiety show distinct splitting due to substituent effects .
  • IR Spectroscopy : Key peaks include C=O stretching of the NHS ester (~1780 cm1^{-1}) and ester carbonyl (~1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ at m/z 375.96 for C11_{11}H8_8BrClNO4_4).

Q. How can impurities be removed during purification, and what chromatographic methods are recommended?

  • Methodology : Column chromatography using silica gel (60–200 mesh) with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) effectively separates unreacted starting materials and byproducts. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised. TLC monitoring (Rf_f ~0.5 in 30% EtOAc/hexane) ensures purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of NHS esters in coupling reactions involving bromo-chloro aromatic systems?

  • Methodology : The NHS ester acts as an electrophilic acylating agent. Computational studies (e.g., DFT) suggest that electron-withdrawing groups (Br, Cl) on the aromatic ring enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by amines. Charge distribution analysis (via ab initio methods) can predict reactivity hotspots, such as partial positive charges on the ester carbonyl carbon and steric effects from the halogen substituents .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the pyrrolidine dione and aromatic ring can reveal conjugation effects. High-resolution data (>1.0 Å) are essential to resolve halogen-heavy atom positions and confirm regiochemistry .

Q. What strategies address contradictory spectral data (e.g., NMR vs. X-ray) in structural elucidation?

  • Methodology :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to confirm coupling networks.
  • Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to identify discrepancies caused by dynamic effects (e.g., crystal packing vs. solution conformers) .

Q. How can computational modeling predict the compound’s stability under varying experimental conditions?

  • Methodology : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess hydrolysis rates of the NHS ester. QSPR models correlate substituent electronic parameters (Hammett σ values for Br/Cl) with degradation kinetics. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experimentally validate predicted thermal stability .

Q. What experimental precautions mitigate the compound’s instability during long-term storage?

  • Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Lyophilization or formulation with stabilizers (e.g., trehalose) reduces hydrolysis. Regular HPLC-MS monitoring detects degradation products (e.g., free benzoic acid derivatives) .

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